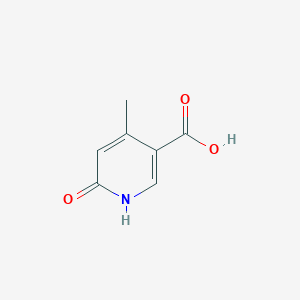
3-(4-Methoxyphenyl)-4'-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-4’-methylpropiophenone is a chemical compound that has been found in various organisms . It has gained attention in scientific research due to its potential applications in various fields such as medicine, material science, and organic chemistry.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide was developed . Another study reported the synthesis of a new hybrid compound using a linker mode approach .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies. For example, a study on a new hybrid compound of chalcone-salicylate used spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the intercalation of 2D layered materials has been suggested in the development of a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, a study on a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide discussed the unique physical and chemical properties of 2D nanosheets .Scientific Research Applications
Chemical Synthesis and Reactions :
- A study by Wakui et al. (2004) demonstrated the use of 2-hydroxy-2-methylpropiophenone, a compound related to 3-(4-Methoxyphenyl)-4'-methylpropiophenone, in palladium-catalyzed reactions. This process facilitates multiple arylation via C-C and C-H bond cleavages, leading to the synthesis of complex organic compounds (Wakui et al., 2004).
Pharmaceutical Synthesis :
- Tsujihara et al. (1999) explored the synthesis of 4'-dehydroxyphlorizin derivatives, incorporating elements of this compound, for potential antidiabetic applications. This research highlights the compound's role in the development of new pharmaceuticals (Tsujihara et al., 1999).
Biochemical Evaluation :
- The research by Greene et al. (2016) evaluated 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties in cancer research. The study included compounds related to this compound, underscoring its relevance in developing anticancer agents (Greene et al., 2016).
Environmental and Biological Studies :
- Vicuña et al. (1987) investigated the metabolism of lignin model compounds, including those structurally similar to this compound, by Pseudomonas acidovorans. This research is significant for understanding bacterial degradation of complex organic molecules, which has implications in environmental science (Vicuña et al., 1987).
Material Science Applications :
- Eisenbraun's studies in 1990 and 1991 on the conversion of 4'-methylpropiophenone to other chemical structures illustrate the compound's utility in synthesizing new materials, potentially useful in various industrial applications (Eisenbraun, 1990; 1991), (Eisenbraun, 1991).
Cancer Research :
- Lang et al. (2014) isolated a phenylpropionate derivative from Mirabilis himalaica, similar in structure to this compound, and studied its effects on cell proliferation and apoptosis in HepG2 cells. This research is pivotal in discovering new treatments for hepatocellular carcinoma (Lang et al., 2014).
Mechanism of Action
The mechanism of action of related compounds has been explored. For example, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .
Safety and Hazards
Future Directions
The future directions of research on related compounds have been suggested. For instance, a study on a new hybrid compound of chalcone-salicylate suggested that it has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-6,8-11H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZSMMAYABCIEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542697 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41865-44-5 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
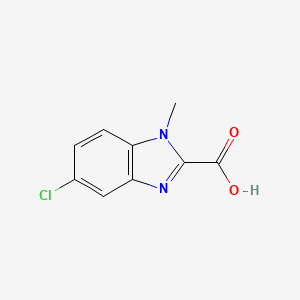
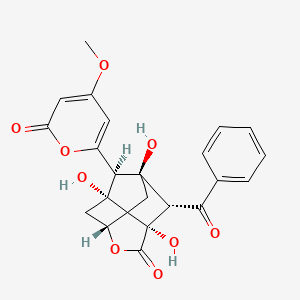
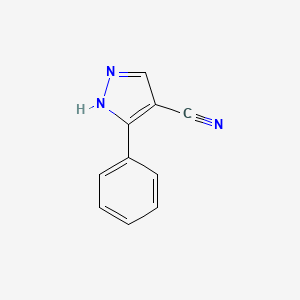

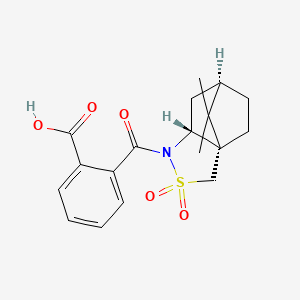

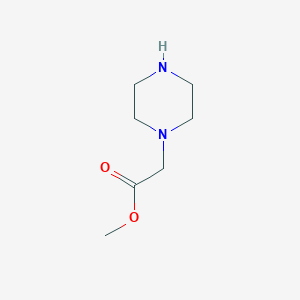
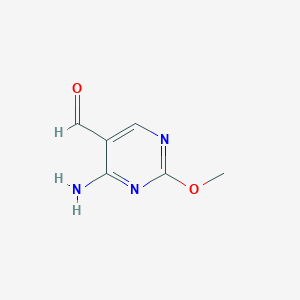
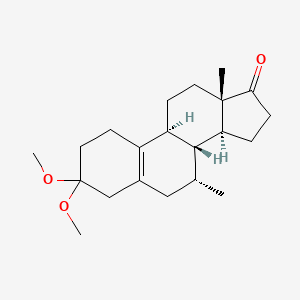
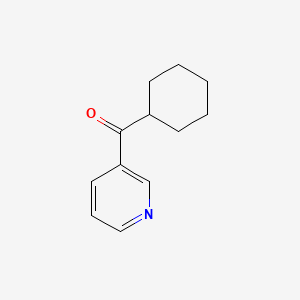
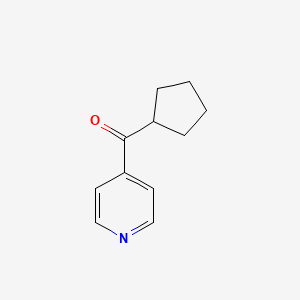
![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)

